molecular formula C7H6BrClS B8500609 (4-Bromo-3-chlorophenyl)(methyl)sulfane

(4-Bromo-3-chlorophenyl)(methyl)sulfane

Cat. No.: B8500609
M. Wt: 237.55 g/mol
InChI Key: ZEDJKLTZTSSQFP-UHFFFAOYSA-N
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Description

(4-Bromo-3-chlorophenyl)(methyl)sulfane is an organic compound with the molecular formula C7H6BrClS. It is a derivative of benzene, featuring bromine, chlorine, and a methylsulfanyl group as substituents.

Preparation Methods

The synthesis of (4-Bromo-3-chlorophenyl)(methyl)sulfane typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-chloro-4-methylsulfanylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and yield .

Chemical Reactions Analysis

(4-Bromo-3-chlorophenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions yield various substituted benzene derivatives .

Scientific Research Applications

(4-Bromo-3-chlorophenyl)(methyl)sulfane has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its ability to undergo various chemical modifications.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of (4-Bromo-3-chlorophenyl)(methyl)sulfane in chemical reactions involves the interaction of its substituents with various reagents. The bromine and chlorine atoms are electron-withdrawing groups, which influence the reactivity of the benzene ring. The methylsulfanyl group can act as an electron-donating group, affecting the overall electronic distribution in the molecule .

In biological systems, the compound may interact with proteins and enzymes through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

(4-Bromo-3-chlorophenyl)(methyl)sulfane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of substituents, which provides a balance of electronic and steric effects, making it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C7H6BrClS

Molecular Weight

237.55 g/mol

IUPAC Name

1-bromo-2-chloro-4-methylsulfanylbenzene

InChI

InChI=1S/C7H6BrClS/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3

InChI Key

ZEDJKLTZTSSQFP-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)Br)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1-bromo-2-chloro-4-fluorobenzene (7, 0.50 g, 2.39 mmol) and sodium thiomethoxide (0.17 g, 2.42 mmol) in DMSO (2.5 mL) was stirred at 100° C. for 1 h. The reaction mixture was added to 20 mL water with stirring, the aqueous mixture was extracted with ethyl acetate (2×20 mL) and the combined organic layers were dried over sodium sulfate, filtered and evaporated in vacuo. The title compound (0.62 g) was obtained as a colorless oil and was used in the next step without further purification.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Bromo-3-chloro-benzenethiol (0.94 g, 4.21 mmol) was dissolved in tetrahydrofuran (10 ml) and cooled to 0° C. under argon. Sodium hydride (0.19 g, 4.63 mmol) was added and the mixture was stirred for 5 minutes, then iodomethane (0.28 ml, 4.42 mmol) was added. The mixture was allowed to warm, stirring for 30 minutes, then the reaction was quenched with saturated aqueous ammonium chloride. The mixture was extracted with dichloromethane (×2) and the combined organic layers were dried (MgSO4) and concentrated. Purification of the resultant residue by flash chromatography (Si-PCC, pentane) afforded the title compound as a colourless oil (0.65 g, 65%). 1H NMR (CDCl3 400 MHz) 2.47 (3H, s), 6.99 (1H, dd, J=8.45, 2.26 Hz), 7.30 (1H, d, J=2.25 Hz), 7.48 (1H, d, J=8.45 Hz).
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step Two
Quantity
0.28 mL
Type
reactant
Reaction Step Three
Yield
65%

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